molecular formula C8H11ClN2 B1416202 4-Chloro-2-methyl-5-propylpyrimidine CAS No. 959239-77-1

4-Chloro-2-methyl-5-propylpyrimidine

Cat. No.: B1416202
CAS No.: 959239-77-1
M. Wt: 170.64 g/mol
InChI Key: CDBCAEDPKQHTSE-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5-propylpyrimidine is a halogenated heterocyclic aromatic organic compound with the molecular formula C8H11ClN2 and a molecular weight of 170.64 g/mol. This compound belongs to the pyrimidine family, which consists of heterocyclic aromatic organic compounds similar to pyridine but with two nitrogen atoms at positions 1 and 3 in the ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-5-propylpyrimidine typically involves the following steps:

  • Chlorination: The starting material, 2-methyl-5-propylpyrimidine, undergoes chlorination to introduce the chlorine atom at the 4-position.

  • Purification: The resulting compound is purified through recrystallization or other suitable purification techniques to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methyl-5-propylpyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions at the chlorine or other positions in the pyrimidine ring can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different substituents at the chlorine or other positions in the pyrimidine ring.

Scientific Research Applications

4-Chloro-2-methyl-5-propylpyrimidine has several scientific research applications across various fields:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It can be employed in biological studies to investigate the effects of halogenated pyrimidines on biological systems.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Chloro-2-methyl-5-propylpyrimidine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

4-Chloro-2-methyl-5-propylpyrimidine can be compared with other similar compounds in the pyrimidine family, such as:

  • 4-Chloro-2-methylpyrimidine: Similar structure but lacks the propyl group.

  • 5-Propylpyrimidine: Similar structure but lacks the chlorine atom at the 4-position.

  • 2-Methyl-5-propylpyrimidine: Similar structure but lacks the chlorine atom.

Uniqueness: The presence of both the chlorine atom and the propyl group in this compound makes it unique compared to other pyrimidines, as these substituents can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-chloro-2-methyl-5-propylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-3-4-7-5-10-6(2)11-8(7)9/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBCAEDPKQHTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C(N=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650945
Record name 4-Chloro-2-methyl-5-propylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959239-77-1
Record name 4-Chloro-2-methyl-5-propylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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